molecular formula C17H15NO2 B8291106 6'-hydroxyspiro(9H-fluorene-9,3'-piperidine)-2'-one

6'-hydroxyspiro(9H-fluorene-9,3'-piperidine)-2'-one

Cat. No. B8291106
M. Wt: 265.31 g/mol
InChI Key: FEMDMVIOPJVTSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04486592

Procedure details

The pH of a cold (10° C.) solution of 12.0 ml of isopropylamine in 500 ml of acetonitrile was adjusted to 8.0 by addition of gaseous hydrogen chloride. While the reaction mixture was stirred there were added sequentially 2.0 g of sodium cyanoborohydride and 5.4 g of 6'-hydroxyspiro(9H-fluorene-9,3'-piperidine)-2'-one (the cyclic carbinol and its tautomer prepared as described in Examples 1 and 2). The reaction mixture was heated at reflux for six hours, cooled to 25° C. and then diluted by addition of 100 ml of 1N hydrochloric acid. The organic solvent was removed by evaporation under reduced pressure. The aqueous solution was washed several times with dichloromethane, made alkaline by addition of ammonium hydroxide, and the product was extracted into fresh dichloromethane. The organic extracts were combined, washed with water, dried and concentrated to dryness to give 70% yield of 9-carbamoyl-9-(3-isopropylaminopropyl)fluorene, the identity of which was confirmed by thin layer chromatographic comparison with an authenic sample (silica gel, ethyl acetate:methanol, 80:20 v/v).
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
5.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
cyclic carbinol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([NH2:4])([CH3:3])[CH3:2].Cl.C([BH3-])#N.[Na+].O[CH:11]1[NH:16][C:15](=[O:17])[C:14]2([C:29]3[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=3[C:23]3[C:18]2=[CH:19][CH:20]=[CH:21][CH:22]=3)[CH2:13][CH2:12]1>C(#N)C>[C:15]([C:14]1([CH2:13][CH2:12][CH2:11][NH:4][CH:1]([CH3:3])[CH3:2])[C:29]2[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=2[C:23]2[C:18]1=[CH:19][CH:20]=[CH:21][CH:22]=2)(=[O:17])[NH2:16] |f:2.3|

Inputs

Step One
Name
Quantity
12 mL
Type
reactant
Smiles
C(C)(C)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
5.4 g
Type
reactant
Smiles
OC1CCC2(C(N1)=O)C1=CC=CC=C1C=1C=CC=CC12
Name
cyclic carbinol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
While the reaction mixture was stirred there
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for six hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The organic solvent was removed by evaporation under reduced pressure
WASH
Type
WASH
Details
The aqueous solution was washed several times with dichloromethane
ADDITION
Type
ADDITION
Details
by addition of ammonium hydroxide
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into fresh dichloromethane
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(N)(=O)C1(C2=CC=CC=C2C=2C=CC=CC12)CCCNC(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.